molecular formula C25H34O8 B15073272 Hydrocortisone hemisuccinate anhydrous

Hydrocortisone hemisuccinate anhydrous

Cat. No.: B15073272
M. Wt: 462.5 g/mol
InChI Key: VWQWXZAWFPZJDA-WRCNZEDTSA-N
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Description

Hydrocortisone hemisuccinate anhydrous is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and antiallergic properties. This compound is a derivative of hydrocortisone, which is the main glucocorticoid secreted by the adrenal cortex . This compound is often utilized in medical treatments for conditions such as inflammation, allergies, and certain autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocortisone hemisuccinate anhydrous is synthesized through the esterification of hydrocortisone with succinic anhydride. The reaction typically involves the use of a solvent such as pyridine or dimethylformamide (DMF) and is carried out under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the anhydrous form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

The hemisuccinate ester undergoes pH-dependent hydrolysis in aqueous media, forming hydrocortisone alcohol (active metabolite) and subsequent degradation products :

Two-Step Degradation Mechanism:

  • Ester Hydrolysis:

    Hemisuccinate ester k1Hydrocortisone alcohol\text{Hemisuccinate ester } \xrightarrow{k_1} \text{Hydrocortisone alcohol}
    • Governed by pseudo-first-order kinetics.

    • Rate constant k1k_1 increases with pH (6.9–7.6) due to hydroxyl-ion catalysis or intramolecular carboxylate attack .

  • Alcohol Degradation:

    Hydrocortisone alcohol k2Degradation products (e.g., etio acid, formic acid)\text{Hydrocortisone alcohol } \xrightarrow{k_2} \text{Degradation products (e.g., etio acid, formic acid)}
    • Oxidative cleavage of the 17-dihydroxyacetone side chain.

Kinetic Parameters at 70°C :

pHk1k_1 (hr⁻¹)k2k_2 (hr⁻¹)
6.90.0320.015
7.20.0460.021
7.60.0580.027

Stability Implications:

  • Degradation accelerates at higher pH and temperature.

  • Sterile formulations require buffering near pH 6.9–7.2 to minimize hydrolysis during storage .

Interaction with Cytochrome P450 Enzymes

Hydrocortisone hemisuccinate anhydrous is a substrate for CYP3A4 and CYP2D6, influencing its metabolic clearance. Concurrent use with enzyme inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole) alters plasma concentrations .

Comparative Stability Against Other Corticosteroids

ParameterHydrocortisone HemisuccinateHydrocortisoneDexamethasone
Aqueous SolubilityHighLowModerate
Hydrolysis Rate (pH 7)k=0.046hr1k = 0.046 \, \text{hr}^{-1}N/Ak=0.012hr1k = 0.012 \, \text{hr}^{-1}
Bioavailability80–90%50–60%70–80%

Enhanced solubility and controlled degradation make it preferable for intravenous and oral formulations .

Analytical Methods for Reaction Monitoring

  • Blue Tetrazolium Assay: Quantifies intact 17-dihydroxyacetone chain via UV-Vis spectroscopy (λ = 525 nm) .

  • HPLC: Tracks ester hydrolysis and degradation products using C18 columns and acetonitrile/water mobile phases .

Scientific Research Applications

Hydrocortisone hemisuccinate anhydrous is a synthetic corticosteroid derived from hydrocortisone, characterized by its anti-inflammatory and immunosuppressive properties. It is valued in various medical applications and research settings due to its enhanced solubility compared to its parent compound, hydrocortisone.

Properties and Characteristics

This compound has a molecular weight of approximately 462.53 g/mol. It appears as a white or off-white hygroscopic powder. While practically insoluble in water, it is freely soluble in organic solvents like acetone and anhydrous ethanol. The compound's primary mechanism of action involves its role as a glucocorticoid, which inhibits the production of inflammatory cytokines and mediators, leading to reduced inflammation and immune responses.

Medical Applications

This compound is used to treat various conditions due to its anti-inflammatory and immunosuppressive effects.

Common Conditions Treated

  • Dermatitis this compound is effective in managing skin inflammation and irritation.
  • Allergic Reactions It helps to alleviate symptoms associated with allergic responses.
  • Inflammatory Disorders The compound is used to reduce inflammation in various inflammatory conditions.
  • Endocrine, Gastrointestinal, and Respiratory Diseases Hydrocortisone succinate, a related corticosteroid, is also used to treat a wide range of diseases, including endocrine, gastrointestinal, and respiratory diseases .

Intravenous Formulations

This compound is particularly effective in intravenous formulations because of its improved solubility compared to hydrocortisone.

Treatment of Scorpion Envenomation

A study analyzed the impact of hydrocortisone hemisuccinate on patients envenomated by scorpions . The study concluded that the use of hydrocortisone hemisuccinate in severe scorpion-envenomed patients did not improve their outcome .

Research Applications

This compound is a valuable tool in scientific research, particularly in studies related to inflammation and immune response modulation. It interacts with glucocorticoid receptors, leading to alterations in gene expression. The compound's interactions with cytochrome P450 enzymes necessitate caution when co-administered with medications affecting these pathways.

Mechanism of Action

Hydrocortisone hemisuccinate anhydrous exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Hydrocortisone hemisuccinate anhydrous is unique in its specific esterification with succinic acid, which enhances its solubility and bioavailability compared to other hydrocortisone derivatives. Similar compounds include:

This compound stands out due to its specific pharmacokinetic properties and its effectiveness in treating a wide range of inflammatory and allergic conditions .

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

4-[2-[(8S,9R,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22-,23-,24-,25-/m0/s1

InChI Key

VWQWXZAWFPZJDA-WRCNZEDTSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O

Origin of Product

United States

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